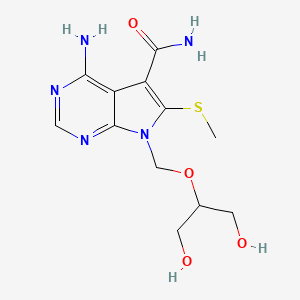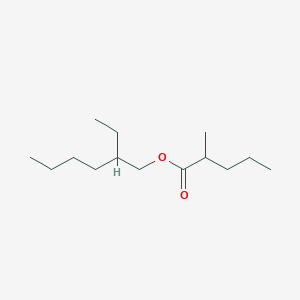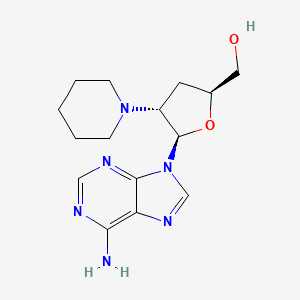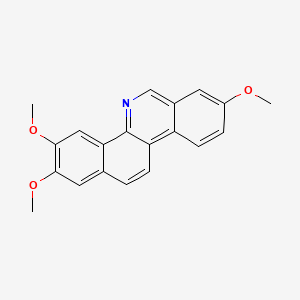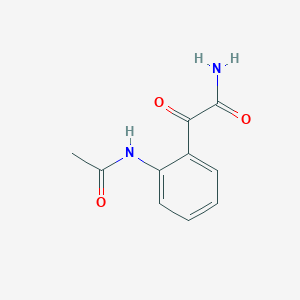
2-(2-Acetamidophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 92022 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in both experimental and applied sciences.
Preparation Methods
The synthesis of NSC 92022 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to facilitate the desired chemical transformations. Common solvents and catalysts are used to optimize the reaction rates and yields.
Purification: After the synthesis, the compound undergoes purification processes such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 92022 may involve continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
NSC 92022 is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: NSC 92022 can participate in substitution reactions where functional groups are replaced by others, often using halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used, but they generally include various derivatives of NSC 92022 with modified functional groups.
Scientific Research Applications
NSC 92022 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies of cellular processes and molecular interactions.
Medicine: NSC 92022 is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It finds applications in the development of new materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of NSC 92022 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
NSC 92022 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) share structural similarities with NSC 92022.
Uniqueness: What sets NSC 92022 apart is its specific binding affinity and the distinct biochemical pathways it influences. Unlike some of its analogs, NSC 92022 may exhibit higher stability and selectivity in its interactions.
Properties
CAS No. |
7671-92-3 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(2-acetamidophenyl)-2-oxoacetamide |
InChI |
InChI=1S/C10H10N2O3/c1-6(13)12-8-5-3-2-4-7(8)9(14)10(11)15/h2-5H,1H3,(H2,11,15)(H,12,13) |
InChI Key |
HSCDZOSWEFVANX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



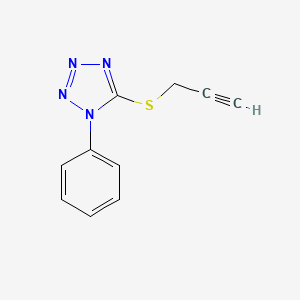

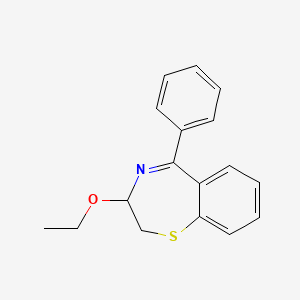

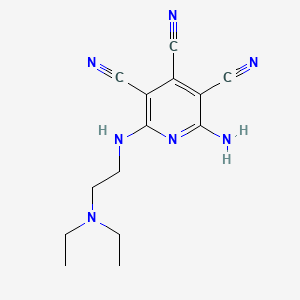
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
